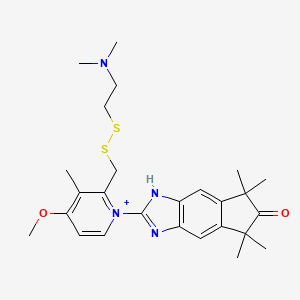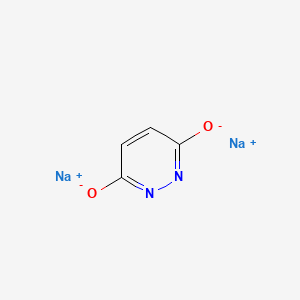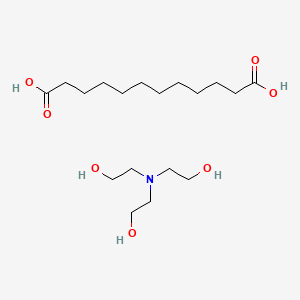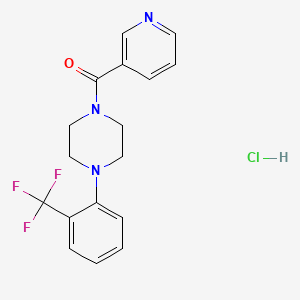
Thymidine, 3'-(((butylamino)thioxomethyl)amino)-3'-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-(((butylamino)thioxomethyl)amino)-3’-deoxy- is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside that plays a crucial role in DNA synthesis. The modification at the 3’ position with a butylamino thioxomethyl group introduces unique chemical properties that can be exploited for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-(((butylamino)thioxomethyl)amino)-3’-deoxy- typically involves the modification of thymidine through a series of chemical reactions. The process begins with the protection of the hydroxyl groups on thymidine, followed by the introduction of the butylamino thioxomethyl group at the 3’ position. This is achieved through nucleophilic substitution reactions using appropriate reagents and catalysts. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification using chromatographic techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 3’-(((butylamino)thioxomethyl)amino)-3’-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’-(((butylamino)thioxomethyl)amino)-3’-deoxy- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in studies of DNA synthesis and repair, as well as in the development of nucleoside analogs for therapeutic purposes.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with DNA replication.
Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of Thymidine, 3’-(((butylamino)thioxomethyl)amino)-3’-deoxy- involves its incorporation into DNA during replication. The modified nucleoside can disrupt the normal process of DNA synthesis, leading to the inhibition of cell proliferation. This effect is particularly useful in the treatment of rapidly dividing cells, such as cancer cells or viruses. The compound targets enzymes involved in DNA replication, such as DNA polymerase, and can induce DNA damage and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidine: The parent compound, naturally occurring nucleoside involved in DNA synthesis.
Azidothymidine (AZT): A nucleoside analog used as an antiretroviral drug for the treatment of HIV.
Cytarabine: Another nucleoside analog used in chemotherapy for certain cancers.
Uniqueness
Thymidine, 3’-(((butylamino)thioxomethyl)amino)-3’-deoxy- is unique due to the specific modification at the 3’ position, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent by improving its stability, bioavailability, and ability to target specific molecular pathways.
Eigenschaften
CAS-Nummer |
132149-34-9 |
|---|---|
Molekularformel |
C15H24N4O4S |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
1-butyl-3-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]thiourea |
InChI |
InChI=1S/C15H24N4O4S/c1-3-4-5-16-14(24)17-10-6-12(23-11(10)8-20)19-7-9(2)13(21)18-15(19)22/h7,10-12,20H,3-6,8H2,1-2H3,(H2,16,17,24)(H,18,21,22)/t10-,11+,12+/m0/s1 |
InChI-Schlüssel |
FVEVTVBCEHECIA-QJPTWQEYSA-N |
Isomerische SMILES |
CCCCNC(=S)N[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
Kanonische SMILES |
CCCCNC(=S)NC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-dimethyl-4-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]morpholine;oxalic acid](/img/structure/B12737050.png)


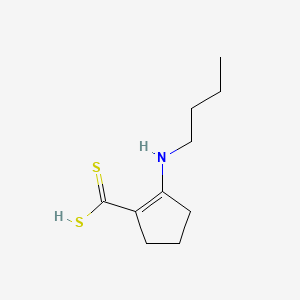
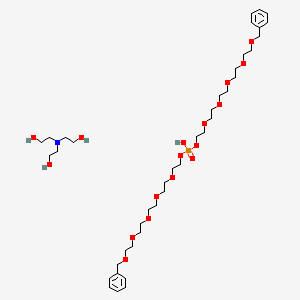
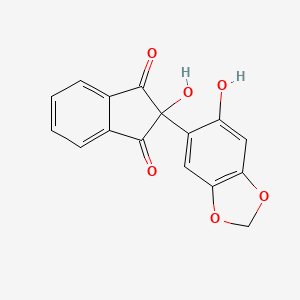

![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B12737089.png)
